molecular formula C14H21N3O3 B2361053 N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide CAS No. 2223913-21-9

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide

Numéro de catalogue B2361053
Numéro CAS: 2223913-21-9
Poids moléculaire: 279.34
Clé InChI: KHFALPTVKDHEBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates many cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been investigated for its potential use in cancer therapy due to its ability to inhibit CK2 and disrupt the signaling pathways that promote cancer cell growth and survival.

Mécanisme D'action

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide is a selective inhibitor of protein kinase CK2, a serine/threonine kinase that regulates many cellular processes. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways that promote cancer cell growth and survival. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to downstream targets. By inhibiting CK2, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. Inhibition of CK2 by N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to decrease cell proliferation, induce apoptosis, and inhibit DNA repair. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to inhibit the expression of several proteins involved in cancer cell growth and survival, including Akt, NF-κB, and c-Myc. In addition, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in cellular processes. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been shown to have antitumor activity in preclinical models of cancer, making it a potential candidate for cancer therapy. However, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate cells and tissues. In addition, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to have some off-target effects, which may complicate interpretation of experimental results.

Orientations Futures

Several future directions for research on N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide are possible. One area of research is the development of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further studies are needed to elucidate the mechanisms of action of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide and its effects on cellular processes beyond CK2 inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide in cancer patients and to identify potential biomarkers of response.

Méthodes De Synthèse

The synthesis of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide involves a multi-step process that begins with the reaction of 1-cyanocyclopentene with ethyl 2-aminoacetate to form N-ethyl-2-(1-cyanocyclopentyl)acetamide. This intermediate is then reacted with 3-hydroxy-2-oxoazepane to form N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide. The synthesis of N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been optimized to improve yield and purity, and several variations of the synthesis method have been reported in the literature.

Applications De Recherche Scientifique

N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has been shown to inhibit CK2 activity and disrupt the signaling pathways that promote cancer cell growth and survival. In preclinical studies, N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has demonstrated antitumor activity in a variety of cancer types, including breast, prostate, pancreatic, and lung cancer. N-(1-Cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3-hydroxy-2-oxoazepan-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c15-10-14(6-2-3-7-14)16-12(19)9-17-8-4-1-5-11(18)13(17)20/h11,18H,1-9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFALPTVKDHEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)O)CC(=O)NC2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.